3-(乙酰氨基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

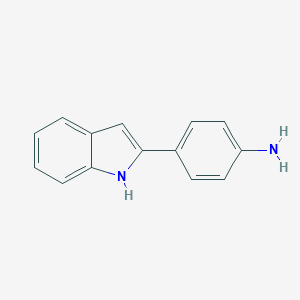

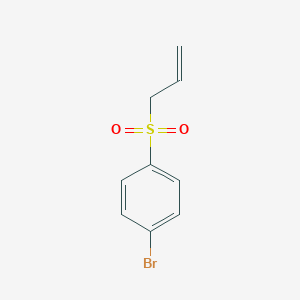

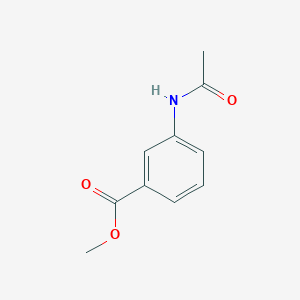

Methyl 3-(acetylamino)benzoate is a cell-permeable compound that targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation . It is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

The synthesis of similar compounds, such as benzamide derivatives, has been achieved starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The nitration of methyl benzoate is an electrophilic aromatic substitution or EAS reaction .

Molecular Structure Analysis

The molecular formula of Methyl 3-(acetylamino)benzoate is C10H11NO3 . Its structure is characterized by a benzene ring connected to an ester functional group .

Chemical Reactions Analysis

Methyl benzoate can undergo reactions such as nitration to form methyl 3-nitrobenzoate and oxidation to form benzoic acids .

Physical And Chemical Properties Analysis

Methyl benzoate, a similar compound, is a colorless liquid at room temperature with a light, sweet scent akin to that of fruits and flowers . It has a boiling point of around 198-199°C, and a density of approximately 1.08 g/cm^3 at 25°C .

科学研究应用

合成多功能性和前体应用

与3-(乙酰氨基)苯甲酸甲酯密切相关的化合物2-甲酰基苯甲酸甲酯,作为一种生物活性前体,在合成具有多种药理活性的化合物中显示出显著的效用。它是有机合成中一种多功能的底物,作为医药产品制备的原料。它作为开发新型生物活性分子的前体的重要性,突显了3-(乙酰氨基)苯甲酸甲酯在类似合成应用中的潜在效用,特别是考虑到它的结构相似性以及作为药理活性化合物合成中的关键中间体的可能性 (Farooq & Ngaini, 2019)。

潜在的治疗应用

苯甲酸钠等结构相关化合物的药理学意义,突出了3-(乙酰氨基)苯甲酸甲酯在治疗背景中的潜在研究应用。苯甲酸钠作为氨清除剂,对患有尿素循环障碍的患者有益,并且已探索其在多发性硬化症、精神分裂症、早期的阿尔茨海默病和帕金森病中的治疗潜力。这表明可以研究3-(乙酰氨基)苯甲酸甲酯的类似神经保护和代谢调节作用,因为它具有化学亲和性,并且可能调节氮代谢或作用于类似的途径 (Piper & Piper, 2017)。

环境和毒理学研究

虽然环境和毒理学研究不属于最初的要求,但值得注意的是,相关的苯甲酸化合物已经研究了它们的环境存在和影响,表明3-(乙酰氨基)苯甲酸甲酯在评估环境安全性和生物降解性方面是一个潜在的研究途径。此类调查可以深入了解其环境归趋、潜在的生物毒性和在各个行业中使用它的影响 (Qutob et al., 2022)。

作用机制

安全和危害

属性

IUPAC Name |

methyl 3-acetamidobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-9-5-3-4-8(6-9)10(13)14-2/h3-6H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBOHBXLLAKPHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343785 |

Source

|

| Record name | Methyl 3-(acetylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52189-36-3 |

Source

|

| Record name | Methyl 3-(acetylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B180966.png)

![4-[(E)-2-quinolin-8-ylethenyl]aniline](/img/structure/B180969.png)

![4-[(E)-2-quinolin-7-ylethenyl]aniline](/img/structure/B180970.png)